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Compound of Interest

Compound Name:
5-(2-Hydroxyethyl)-3(2H)-

benzofuranone

Cat. No.: B13435091

Get Quote

The benzofuranone moiety is a privileged scaffold in medicinal chemistry, forming the core of

numerous natural products and synthetic compounds with a wide array of biological activities.

The specific analogue, 5-(2-Hydroxyethyl)-3(2H)-benzofuranone, combines this heterocyclic

system with a primary alcohol functional group, opening avenues for further derivatization and

potential applications as a synthon in drug discovery.

Accurate structural elucidation is the bedrock of chemical research and development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each

technique provides a unique piece of the structural puzzle, and together they allow for the

unambiguous confirmation of a molecule's identity and purity.

This document serves as a detailed technical guide to the anticipated spectroscopic signature

of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone. The data presented herein are predictive,

derived from the analysis of its constituent functional groups and comparison with extensive

literature data on related structures.
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment, connectivity, and number of different types of protons in a

molecule. The predicted spectrum of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone is expected to

show distinct signals for the aromatic protons, the methylene protons of the furanone ring, and

the protons of the hydroxyethyl side chain.

Analysis of Expected Signals
Aromatic Region (δ 7.0–7.8 ppm): The 1,2,4-trisubstituted benzene ring will give rise to three

distinct signals. The proton at C4, being ortho to the electron-withdrawing carbonyl group, is

expected to be the most deshielded. The protons at C6 and C7 will exhibit characteristic

coupling patterns based on their relationship to each other and to the C5 substituent.

Furanone Methylene Protons (δ ~4.7 ppm): The two protons at the C2 position are adjacent

to an ether oxygen and a carbonyl group. Lacking any adjacent protons, this signal is

predicted to be a sharp singlet. This chemical shift is consistent with values reported for

other 3(2H)-benzofuranones.[1]

Hydroxyethyl Side Chain (δ 2.8–3.9 ppm): This side chain will produce two triplets and a

broad singlet. The methylene group attached to the aromatic ring (C1') will be deshielded

and appear further downfield (δ ~2.8 ppm) compared to the methylene group bearing the

hydroxyl group (C2', δ ~3.9 ppm).[2] The coupling between these two adjacent methylene

groups will result in two triplets, each with a coupling constant (J) of approximately 7 Hz.

Hydroxyl Proton (variable): The proton of the alcohol group is expected to appear as a broad

singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due

to hydrogen bonding and chemical exchange.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration Assignment

~7.75 d ~8.0 1H H-4

~7.20 dd ~8.0, 1.5 1H H-6

~7.15 d ~1.5 1H H-7

~4.70 s - 2H H-2

~3.85 t ~7.0 2H H-2' (CH₂OH)

~2.85 t ~7.0 2H H-1' (Ar-CH₂)

variable br s - 1H -OH

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy provides information about the different carbon environments in

a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically

used to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each

unique carbon atom appears as a single line.
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Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon (C3) is highly deshielded and

will appear at a very low field, which is a characteristic feature of 3(2H)-benzofuranones.[1]

Aromatic Carbons (δ 110–175 ppm): Six distinct signals are expected for the aromatic

carbons. The two quaternary carbons bonded to oxygen (C3a and C7a) will have

characteristic chemical shifts. The carbon bearing the hydroxyethyl group (C5) and the other

substituted carbons will have shifts influenced by the electronic effects of their substituents.

Based on data for ethylbenzene, aromatic carbons in similar environments have predictable

shifts.[3][4]

Furanone Methylene Carbon (δ ~75 ppm): The C2 carbon, situated between an oxygen atom

and a carbonyl group, is expected to resonate in this region.[1]

Hydroxyethyl Side Chain Carbons (δ ~39, ~63 ppm): The benzylic carbon (C1') will be more

deshielded than the carbon bearing the hydroxyl group (C2').

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm) Assignment

~200.0 C3 (C=O)

~174.0 C7a

~145.0 C5

~138.0 C3a

~124.0 C6

~122.0 C4

~111.0 C7

~75.0 C2

~63.0 C2' (-CH₂OH)

~39.0 C1' (Ar-CH₂)

Predicted Infrared (IR) Spectrum
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to the

vibrations of chemical bonds.

Analysis of Expected Absorption Bands
O-H Stretch: A strong and broad absorption band is expected in the region of 3500–3200

cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[5]

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker

bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be

observed just below 3000 cm⁻¹.[6]

C=O Stretch: A very strong and sharp absorption band is predicted around 1715 cm⁻¹. The

five-membered ring structure slightly increases the frequency compared to an open-chain

ketone.

C=C Aromatic Stretches: Medium to strong intensity bands in the 1600–1450 cm⁻¹ region

are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl ether C-O stretch of

the furanone ring will likely appear around 1250 cm⁻¹, while the primary alcohol C-O stretch

will be a strong band around 1050 cm⁻¹.[7]

Predicted IR Data Summary
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Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

3500–3200 Strong, Broad O-H Stretch (Alcohol)

3100–3000 Medium Aromatic C-H Stretch

2960–2850 Medium Aliphatic C-H Stretch

~1715 Strong, Sharp C=O Stretch (Ketone)

1600–1450 Medium-Strong C=C Aromatic Ring Stretches

~1250 Strong Aryl Ether C-O Stretch

~1050 Strong Primary Alcohol C-O Stretch

Experimental Protocol: IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the

solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of the sample

with ~100 mg of dry KBr powder and press into a transparent disk.

Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrum
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments. For 5-(2-Hydroxyethyl)-3(2H)-benzofuranone (C₁₀H₁₀O₃), the

molecular weight is 178.18 g/mol . Electron Ionization (EI) is a common technique that causes

fragmentation of the molecule, providing valuable structural information.

Analysis of Expected Fragmentation
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 178.
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Loss of Water ([M-18]⁺): A common fragmentation pathway for alcohols is the loss of a water

molecule, which would result in a peak at m/z = 160.[8][9]

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain

is highly favorable due to the formation of a stable benzylic radical. This would lead to a

fragment corresponding to the hydroxyethyl cation at m/z = 45, or more likely, the loss of the

hydroxyethyl radical to give a fragment at m/z = 133.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol (α-

cleavage) would result in the loss of a CH₂OH radical (31 Da), leading to a prominent peak

at m/z = 147. This is a characteristic fragmentation for primary alcohols.[10][11]

Fragmentation of the Benzofuranone Core: The benzofuranone ring itself can fragment. A

common pathway is the loss of a carbon monoxide (CO) molecule (28 Da) from the

molecular ion or other fragments.[12] For example, the fragment at m/z 133 could lose CO to

give a fragment at m/z = 105.

Predicted Mass Spectrum Data Summary
Predicted m/z Proposed Fragment Identity

178 [M]⁺ (Molecular Ion)

160 [M - H₂O]⁺

147 [M - CH₂OH]⁺

133 [M - C₂H₄OH]⁺

105 [133 - CO]⁺

45 [CH₂CH₂OH]⁺

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
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Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualized Workflows and Relationships
General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Purified Compound

NMR

IR

MS

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Structure-Spectra Correlation Diagram
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Molecular Structure

Predicted Spectroscopic Signals

5-(2-Hydroxyethyl)-3(2H)-benzofuranone

Aromatic Protons/Carbons
¹H: δ 7.0-7.8

¹³C: δ 110-175

Furanone Core
¹H (C2-H): δ ~4.7
¹³C (C=O): δ ~200

IR (C=O): ~1715 cm⁻¹

Hydroxyethyl Chain
¹H: δ 2.8-3.9 (triplets)

¹³C: δ ~39, ~63
IR (O-H): 3500-3200 cm⁻¹

Click to download full resolution via product page

Caption: Correlation of molecular fragments to key spectral regions.

Key Mass Spectrometry Fragmentation Pathways

[M]⁺
m/z = 178

[M-H₂O]⁺
m/z = 160

- H₂O

[M-CH₂OH]⁺
m/z = 147

- •CH₂OH
(α-cleavage)

[M-C₂H₄OH]⁺
m/z = 133

- •C₂H₄OH
(Benzylic)

[133-CO]⁺
m/z = 105

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.
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Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 5-
(2-Hydroxyethyl)-3(2H)-benzofuranone. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data,

grounded in established principles and literature precedents, offer a valuable resource for the

identification and structural verification of this compound. While these predictions serve as a

strong baseline, experimental verification remains the gold standard. The protocols outlined

herein provide a clear path for researchers to obtain and confirm the empirical data,

contributing to the broader understanding and application of this versatile chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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